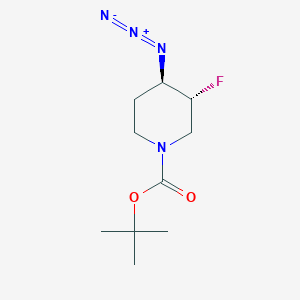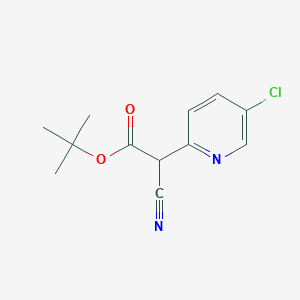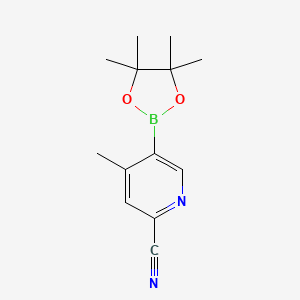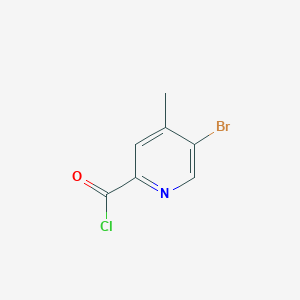![molecular formula C10H11ClN2O2 B1403818 Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride CAS No. 1187929-10-7](/img/structure/B1403818.png)
Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride
説明
Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H10N2O2 . It is a derivative of pyrrolopyridine, a class of compounds that have been studied for their potential therapeutic applications .
Molecular Structure Analysis
The molecular structure of Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate consists of a pyrrolopyridine core with an ethyl ester functional group . The InChI code for this compound is 1S/C10H10N2O2/c1-2-14-10(13)9-5-7-6-11-4-3-8(7)12-9/h3-6,12H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate has a molecular weight of 190.20 g/mol. It has one hydrogen bond donor, three hydrogen bond acceptors, and three rotatable bonds. Its exact mass and monoisotopic mass are both 190.074227566 g/mol. The topological polar surface area is 55 Ų .科学的研究の応用
Antibacterial Activity
A study by Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl-2-aminopyrrole-3-carboxylate. One compound in the series exhibited antibacterial activity in vitro, suggesting potential applications in the development of new antibiotics (Toja, Kettenring, Goldstein, & Tarzia, 1986).
Synthetic Chemistry
Brodrick and Wibberley (1975) demonstrated that a variety of 1-alkyl- and 1-aryl-2-amino-4-cyanopyrroles, including ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride, could undergo condensation with various carbonyl compounds, highlighting its utility in synthetic chemistry (Brodrick & Wibberley, 1975).
Photophysical Properties
Bozkurt and Doğan (2018) studied the photophysical properties of a new 4-aza-indole derivative that includes ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride. The compound exhibited high fluorescence intensity and quantum yield in various solvents, suggesting its use in bio- or analytical sensors and optoelectronic devices (Bozkurt & Doğan, 2018).
Chemical Transformation
Harb et al. (1989) reported that ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates, which are structurally similar to ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride, could be converted into various derivatives, demonstrating the compound's versatility in chemical transformation processes (Harb, Hesien, Metwally, & Elnagdi, 1989).
Novel Dye Applications
The work of Bozkurt and Doğan (2018) on the photophysical properties of a 4-aza-indole derivative, which includes ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride, also suggests its potential use as a novel dye in various applications due to its unique photophysical behavior (Bozkurt & Doğan, 2018).
Safety And Hazards
将来の方向性
The future directions for the study and application of Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate and related compounds could involve further exploration of their biological activity. For instance, the discovery of orally bioavailable small-molecule inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold has been described .
特性
IUPAC Name |
ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c1-2-14-10(13)9-5-7-6-11-4-3-8(7)12-9;/h3-6,12H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXMYSFSTRVCDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride | |
CAS RN |
1187929-10-7 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(1R,2S,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B1403738.png)




![1-[(2-Bromo-5-methylphenyl)methyl]-pyrrolidine](/img/structure/B1403749.png)




